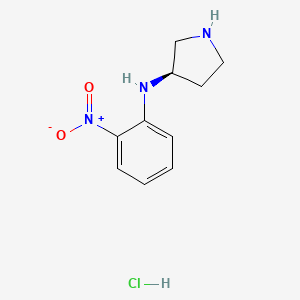

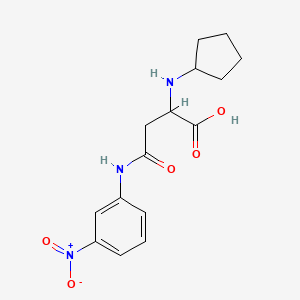

2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid” is a complex organic compound. It contains a cyclopentylamino group, a nitroanilino group, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of an amide bond between the cyclopentylamine and the carboxylic acid group of 4-(3-nitroanilino)-4-oxobutanoic acid. The nitroanilino group could be introduced through a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, a nitro group attached to an aniline group, and a carboxylic acid group. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The nitro group in the compound is a strong electron-withdrawing group and could be involved in various reactions, including reduction to an amine or participation in radical reactions . The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the nitro group could contribute to its reactivity .科学的研究の応用

Organocatalyzed Reactions

Organocatalysis represents a significant area of application, particularly in Michael addition reactions involving nitroalkenes. For instance, research by Patora-Komisarska et al. (2011) delves into the amine-catalyzed enantioselective Michael addition of aldehydes to nitroalkenes, a reaction pertinent to the synthesis of complex organic molecules with high enantioselectivity. This study highlights the utility of certain nitro compounds in organocatalysis, potentially including derivatives like 2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid (Patora-Komisarska et al., 2011).

Synthesis of Cyclopentylamines

The transformation of nitrohexofuranoses into cyclopentylamines, as outlined by Soengas et al. (2005), is a pivotal method in the synthesis of cyclopentane derivatives, including the synthesis of beta-amino acids and their incorporation into peptides. Such methodologies may be relevant to the synthesis or application of compounds structurally related to this compound, showcasing its potential in the development of novel pharmaceuticals (Soengas et al., 2005).

Nitric Oxide Signaling

Research into nitric oxide signaling and its modulation by nitroalkenes, such as the work by Wright et al. (2006) on nitrolinoleic acid, suggests the potential for this compound and related compounds to impact physiological processes through the modulation of signaling pathways. The study demonstrates the biological relevance of nitro compounds in mediating anti-inflammatory responses and activating protective cellular pathways (Wright et al., 2006).

Material Science and Photophysics

In material science and photophysics, the structural and electronic properties of nitro compounds, including their vibrational spectroscopy and molecular structure, are of interest. Studies such as the one by Fernandes et al. (2017) on chloramphenicol derivatives offer insights into the crystal structure, hydrogen bonding, and spectral properties, which are crucial for designing materials with specific optical or electronic characteristics (Fernandes et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLSRFFCXWAGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)